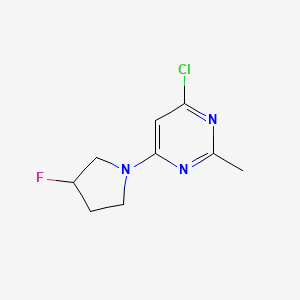

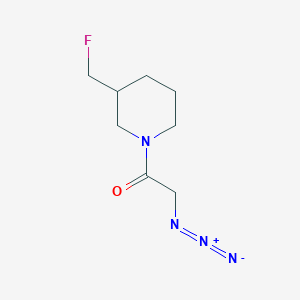

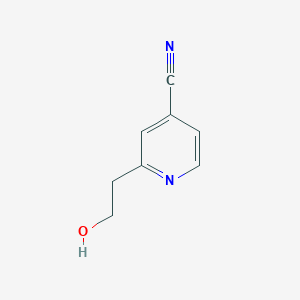

![molecular formula C8H8O2S B1489396 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde CAS No. 1554122-57-4](/img/structure/B1489396.png)

4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde

Vue d'ensemble

Description

The compound “4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde” seems to be a derivative of thieno[2,3-c]pyran . Thieno[2,3-c]pyran is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

While specific synthesis methods for “4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde” were not found, there are general methods for synthesizing thieno[2,3-c]pyran derivatives. For instance, the Gewald reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium can be used to synthesize thieno[2,3-c]pyrans .

Applications De Recherche Scientifique

Synthesis of New Thieno [2,3-b]pyridine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used in the synthesis of new thieno [2,3-b]pyridine derivatives . These derivatives display a broad spectrum of biological activity, including antibacterial, antitumor, anticonvulsant, anti-inflammatory, antidepressant, and antiviral activities .

- Methods of Application: The starting compounds were synthesized by the Gewald reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in basic medium . Optimal conditions for the synthesis of these compounds were found using a mixture of morpholine and diethylamine as catalyst, and the reaction was carried out at a lower temperature (40–41°C), improving the yield to 75–84% .

- Results: Amines 6b and 6c exhibited a weak anticonvulsant activity. Compounds 4a, 5f, and 6d also displayed sedative activity .

Synthesis of Pyrido [3’, 2’: 4, 5]thieno [2,3-b] [1,4]thiazine-8-carboxylic Acids

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound is used in the synthesis of novel pyrido [3’, 2’: 4, 5]thieno [2,3-b] [1,4]thiazine-8-carboxylic acids . These compounds are of interest due to their therapeutic properties as smooth muscle relaxants and as potassium channel-opening agents .

- Methods of Application: The synthesis involved reductive lactamization, using sodium dithionite, of the respective 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno [2,3-b]pyridine-5-carboxylic acids .

- Results: Compounds 9a and 9c showed potent inhibitory activity against the IGROV1 (Ovarian Cancer) cell line .

Protein Tyrosine Phosphatase 1B Inhibitor

- Scientific Field: Biochemistry

- Application Summary: This compound is used in the development of a highly selective inhibitor for Protein Tyrosine Phosphatase 1B (PTP1B), a potential drug target in diabetes .

- Methods of Application: The inhibitor was designed based on the crystal structure of PTP1B complexed with 2-(oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid . The design was guided by PTP mutants and x-ray protein crystallography .

- Results: The resulting inhibitor was found to be highly selective for PTP1B and showed a molecular weight below 300 g/mol .

Antagonist of Ras-Related Protein Rab-7

- Scientific Field: Molecular Biology

- Application Summary: This compound is used as an antagonist of ras-related protein Rab-7, reducing class switch DNA recombination (CSR) in B cells and survival of plasma cells .

- Methods of Application: The compound is used as a potent and competitive inhibitor of Ras-related GTPases, binding potently to the Rab7 nucleotide binding site .

- Results: The compound was found to reduce CSR in B cells and survival of plasma cells .

Synthesis of Thieno[3,4-c]pyrrole-4,6-dione Based Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used in the synthesis of thieno[3,4-c]pyrrole-4,6-dione based derivatives . These derivatives have potential applications in organic electronics .

- Methods of Application: The synthesis involves a series of reactions starting with the Gewald reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in basic medium . The resulting compounds are then reacted with active methylene compounds such as ethyl 2-phenylacetate, ethyl acetoacetate, and acetylacetone .

- Results: The synthesized compounds were obtained with good yields .

Synthesis of Pyrano[4′,3′:4,5]thieno[2,3-b]pyridines

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound is used in the synthesis of new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines . These compounds have been evaluated for their anticonvulsant activity .

- Methods of Application: The synthesis involves the Thorpe–Ziegler reaction of thieno[2,3-c]pyrans with ethyl cyanoacetate, malononitrile, and cyanoacetamide . The reactions led to the formation of pyrano[4′,3′:4,5]thieno[2,3-b]pyridines through intermediates .

- Results: The synthesized compounds were found to have anticonvulsant activity .

Propriétés

IUPAC Name |

5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-3-6-5-11-8-4-10-2-1-7(6)8/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXOVAQLFXPFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

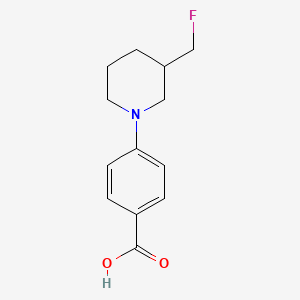

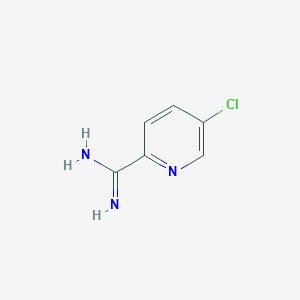

![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)

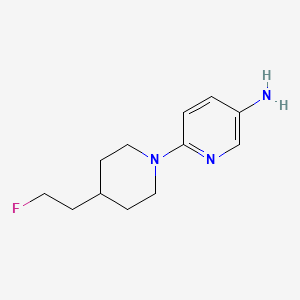

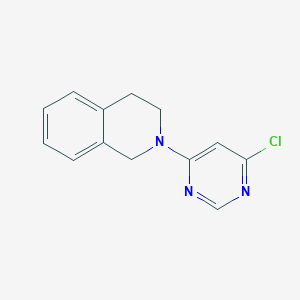

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)

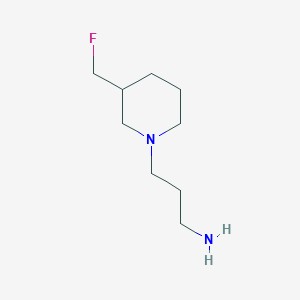

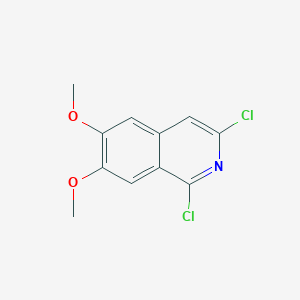

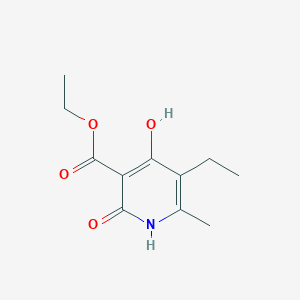

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)